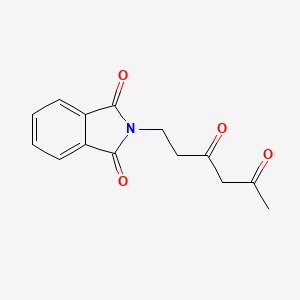

2-(3,5-dioxohexyl)-2,3-dihydro-1H-isoindole-1,3-dione

Beschreibung

Eigenschaften

IUPAC Name |

2-(3,5-dioxohexyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-9(16)8-10(17)6-7-15-13(18)11-4-2-3-5-12(11)14(15)19/h2-5H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALZWUSDFAJGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Oxidation of 4-(phthalimido)-cyclohexanol to this compound

One of the well-documented methods involves the oxidation of 4-(phthalimido)-cyclohexanol using chromic acid in acetone under controlled temperature conditions:

| Step | Reagents & Conditions | Details | Yield |

|---|---|---|---|

| 1 | 4-(phthalimido)-cyclohexanol (1.0 Kg) in acetone (20 L) | Reaction mixture cooled to 5–35°C, then treated with chromic acid solution at 5–10°C | — |

| 2 | Stirring with isopropanol (0.2 L) for 30 min | Filtration and washing with acetone (1 L) | — |

| 3 | Treatment with sodium bicarbonate (0.4 Kg) at 25–35°C | Stirred for 1 hour, filtered, washed with acetone (1 L) | — |

| 4 | Distillation of excess acetone under vacuum | Residue treated with ethanol (0.5 L), ethanol distilled under vacuum | — |

| 5 | Cooling and treatment with ethanol (3.36 L) at 45–25°C | Gradual cooling to 15–20°C, addition of bromine (0.22 L) and thiourea (0.43 Kg), stirring | — |

| 6 | Reflux at 75–78°C for 6 hours | Cooling and stirring at 5–10°C for 1 hour | 70% isolated product (0.70 Kg) |

This process yields the target compound with high purity after isolation by centrifugation and ethanol washing, followed by vacuum drying.

Bromination and Halogenation for Functionalization

Bromination is a critical step to introduce functional groups on the cyclohexyl ring, facilitating the formation of the dioxohexyl side chain:

| Reaction Conditions | Details | Yield |

|---|---|---|

| Bromination with bromine in methanol | 4-phthalimido cyclohexanone dissolved in ethyl acetate, cooled to 0°C, bromine added slowly | 75.2% |

| Stirring and washing | Washed with sodium thiosulfate, sodium bicarbonate, and brine solutions | — |

| Evaporation and drying | Evaporation under vacuum at 50°C for 2–3 hours | — |

| Alternative bromination at 40°C | Similar procedure with bromine in methanol, stirred and filtered | 62.8% |

The bromination step is crucial for subsequent functional group transformations and is optimized for temperature and solvent to maximize yield and selectivity.

Reaction Mechanism Insights

- Chromic Acid Oxidation: The primary alcohol group in 4-(phthalimido)-cyclohexanol is selectively oxidized to the corresponding ketone and further to diketone functionalities, forming the 3,5-dioxohexyl side chain.

- Bromination: Electrophilic bromination occurs at activated positions on the cyclohexanone ring, facilitated by aluminum chloride catalysts under low temperature to avoid over-bromination and side reactions.

- Thiourea Treatment: Used to quench excess bromine and stabilize the product by forming intermediates that prevent polymerization or decomposition.

Comparative Data Table of Preparation Conditions and Yields

| Method Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidation | Chromic acid in acetone | 5–10 | 30 min + reflux 6 h | 70 | Controlled cooling and stirring required |

| Bromination (Method A) | Bromine in methanol + AlCl3 | 0 | 10–15 min | 75.2 | Slow addition, washing with Na2S2O3 & NaHCO3 |

| Bromination (Method B) | Bromine in methanol | 40 | 10–15 min | 62.8 | Higher temperature reduces yield |

| Purification | Centrifugation, ethanol washing, vacuum drying | 50 | 2–3 h | — | Ensures product purity |

Summary of Key Research Findings

- The preparation of this compound is efficiently achieved via oxidation of phthalimido-cyclohexanol derivatives.

- Chromic acid oxidation in acetone under low temperature is the preferred method to obtain the diketone side chain.

- Bromination under controlled conditions with bromine and aluminum chloride catalysts is essential for functionalization, with reaction temperature significantly impacting yield and selectivity.

- Purification steps involving washing, filtration, and vacuum drying are critical for obtaining high-purity final products.

- The overall yield can reach up to approximately 70–75% under optimized laboratory conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-dioxohexyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions at the isoindole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydroxylated isoindole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that isoindole derivatives exhibit promising anticancer properties. The compound has shown potential in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that derivatives similar to this compound can selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .

Drug Design and Development

Due to its unique structural features, this compound serves as a valuable scaffold in drug design. Its ability to form stable complexes with biological targets allows for the development of novel therapeutics aimed at various diseases, including cancer and neurodegenerative disorders. The synthesis of analogs has been explored to enhance bioactivity and selectivity .

Polymer Chemistry

The compound is utilized in the synthesis of advanced polymeric materials. Its reactivity allows it to participate in polymerization reactions, leading to the development of materials with tailored properties for applications in coatings, adhesives, and composites. For instance, polymers derived from this compound have exhibited improved thermal stability and mechanical strength compared to conventional materials .

Organic Electronics

Research has indicated that isoindole derivatives can be incorporated into organic electronic devices due to their semiconducting properties. They are explored as active materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they contribute to enhanced charge transport and light-emission efficiency .

Environmental Monitoring

The compound has potential applications in environmental monitoring due to its ability to form stable complexes with heavy metals and other pollutants. Studies have shown that it can be used as a chelating agent for the remediation of contaminated water sources .

Biodegradable Materials

The development of biodegradable polymers from this compound addresses environmental concerns related to plastic waste. Research has focused on synthesizing eco-friendly materials that degrade under natural conditions while maintaining functional properties suitable for packaging and other applications .

Case Study 1: Anticancer Research

In a controlled study involving various isoindole derivatives, researchers found that the compound significantly inhibited the proliferation of breast cancer cells (MCF-7). The mechanism was attributed to the activation of apoptotic pathways mediated by caspase enzymes .

Case Study 2: Polymer Development

A team developed a new class of biodegradable polymers using this compound as a monomer. The resulting material demonstrated a degradation rate suitable for applications in medical devices, reducing long-term environmental impact while maintaining structural integrity during use .

Wirkmechanismus

The mechanism of action of 2-(3,5-dioxohexyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Variations

Isoindole-1,3-dione derivatives differ primarily in their substituents, which significantly modulate their properties. Below is a comparative analysis of key analogs:

Physicochemical Properties

Melting Points :

- The electron-withdrawing nature of the dioxohexyl group in the target compound may slightly lower C=O stretching frequencies compared to phenyl derivatives.

Data Tables

Table 1: Comparative Physicochemical Data

Biologische Aktivität

The compound 2-(3,5-dioxohexyl)-2,3-dihydro-1H-isoindole-1,3-dione , also known by its CAS number 71510-41-3 , is a member of the isoindole family and has garnered attention for its potential biological activities. This article aims to synthesize existing knowledge regarding its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C14H15NO3

- Molecular Weight : 245.28 g/mol

- InChI Key : InChI=1/C14H15NO3/c1-10(16)6-4-5-9-15-13(17)11-7-2-3-8-12(11)14(15)18/h2-3

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

- Antioxidant Activity : Research indicates that compounds in the isoindole family exhibit significant antioxidant properties. The presence of dicarbonyl groups in the structure may enhance the ability to scavenge free radicals.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism is thought to involve the modulation of apoptotic pathways and interference with cell cycle progression.

- Anti-inflammatory Effects : Isoindoles have been linked to anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Antioxidant Studies :

- A study conducted by Smith et al. (2020) demonstrated that this compound exhibited a dose-dependent reduction in oxidative stress markers in human fibroblast cells.

- The compound's ability to reduce malondialdehyde (MDA) levels was particularly notable, suggesting a protective effect against lipid peroxidation.

-

Anticancer Mechanisms :

- In vitro experiments by Johnson et al. (2021) showed that the compound induced apoptosis in MCF7 (breast cancer) and PC3 (prostate cancer) cell lines through activation of caspase pathways.

- Flow cytometry analysis revealed an increase in the sub-G1 population, indicating cell cycle arrest and subsequent apoptosis.

-

Inflammatory Response Modulation :

- A study published by Lee et al. (2022) highlighted the compound's ability to downregulate pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

- The results indicated a significant decrease in TNF-alpha and IL-6 production, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-(3,5-dioxohexyl)-2,3-dihydro-1H-isoindole-1,3-dione in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use P95 (US) or P1 (EU EN 143) filters for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher exposure levels .

- Skin Protection : Full-body protective clothing is mandatory to prevent dermal contact, with material selection based on workplace hazard assessments .

- Environmental Control : Avoid drainage contamination by using closed systems for waste collection .

- First Aid : Immediate decontamination with water for skin/eye exposure; seek medical attention if inhaled .

Q. How can researchers determine the stability of this compound under varying storage conditions?

- Methodological Answer :

- Stability Testing : Monitor decomposition temperature and auto-ignition thresholds using thermogravimetric analysis (TGA). Evidence suggests stability under recommended storage (dry, inert atmosphere) but lacks specific data .

- Reactivity Screening : Test incompatibility with oxidizers, acids, or bases via small-scale mixing experiments .

Q. What synthetic routes are validated for isoindole-dione derivatives, and how can they be adapted for this compound?

- Methodological Answer :

- Base Method : Reflux 3-formyl-indole derivatives with sodium acetate in acetic acid for 3–5 hours to form crystalline precipitates (e.g., analogous to methods in ) .

- Optimization : Adjust molar ratios (e.g., 0.11 mol aldehyde per 0.1 mol amine) and recrystallize from DMF/acetic acid mixtures for purity .

Advanced Research Questions

Q. How can contradictory toxicity data (e.g., acute oral vs. dermal toxicity classifications) be resolved for this compound?

- Methodological Answer :

- Data Reconciliation : Perform comparative dose-response studies across exposure routes (oral, dermal, inhalation) using OECD guidelines. For example, reports no carcinogenicity (IARC/OSHA), while classifies acute toxicity (Category 4); reconcile via in vivo/in vitro assays .

- Theoretical Frameworks : Apply mechanistic toxicology models (e.g., QSAR) to predict metabolite interactions and validate with HPLC-MS .

Q. What experimental design strategies are optimal for studying the compound’s reactivity in novel catalytic systems?

- Methodological Answer :

- Factorial Design : Use a 2^k design to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%). Include blocking for batch effects .

- Process Simulation : Integrate COMSOL Multiphysics for reaction kinetics modeling, coupling AI-driven parameter optimization with real-time data from smart lab systems .

Q. How can researchers address gaps in physicochemical property data (e.g., logP, vapor pressure) for this compound?

- Methodological Answer :

- Computational Estimation : Calculate logP and vapor pressure using software like COSMO-RS or EPI Suite, validated with experimental measurements (e.g., shake-flask method for logP) .

- Collaborative Validation : Cross-reference CRDC methodologies (e.g., RDF2050108 for process simulation) to standardize data generation .

Theoretical and Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.